molecular formula C11H15N5O B1470753 4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one CAS No. 1499856-41-5

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one

Cat. No. B1470753
M. Wt: 233.27 g/mol
InChI Key: OWWFWJNUOJZJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of CPP consists of a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazin-2-one ring.

Scientific Research Applications

Anticancer Activity

One area of research has focused on the synthesis and evaluation of pyrimidine-piperazine derivatives for their potential anticancer activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their analogs have been synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds in this class demonstrated better anti-proliferative activities compared to curcumin, a known anticancer agent. Furthermore, molecular docking studies with active compounds against Bcl-2 protein showed good binding affinity, suggesting a mechanism through which these compounds may exert their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial and Antimycobacterial Activity

Another study presented the synthesis and in vitro pharmacological evaluations of novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines. These compounds were tested for their antimicrobial activity against a range of bacteria and fungi, as well as against Mycobacterium tuberculosis H37Rv strain. The bioassay results indicated several compounds as potential agents with dual antimicrobial and antimycobacterial activities (Patel, Kumari, Rajani, & Chikhalia, 2012).

Analgesic and Anti-inflammatory Activity

The synthesis of new visnagen and khellin furochromone pyrimidine derivatives was undertaken, with some compounds showing promising analgesic and anti-inflammatory activities. These findings highlight the potential of these derivatives in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem & Youssef, 2011).

Lipoxygenase Inhibition

A series of 3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines and their cyclized products were synthesized and evaluated as potential inhibitors of 15‐lipoxygenase, an enzyme involved in the inflammatory process. Some compounds demonstrated significant inhibitory activities, suggesting their utility in the development of new anti-inflammatory drugs (Asghari, Bakavoli, Rahimizadeh, Eshghi, Saberi, Karimian, Hadizadeh, & Ghandadi, 2015).

properties

IUPAC Name

4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFWJNUOJZJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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